Researchers using legacy TZDs in oncology face off-target cytotoxicity at high doses. Efatutazone (CAS 223132-37-4) is an ultra-potent PPARγ agonist, exhibiting 50-500 fold greater potency than rosiglitazone, with a 0.8 nM IC50 for cell proliferation. • Enables robust anti-proliferative effects at nanomolar concentrations in anaplastic thyroid cancer & NSCLC models. • Reverses EGFR-TKI resistance via TGF-β/Smad2 & PTEN/Akt pathway modulation. • Induces terminal differentiation in cancer stem cells without off-target noise. Reliable DMSO solubility, -20°C long-term stability, ideal for in vivo xenograft and HTS assays.
Efatutazone (CAS 223132-37-4), also known as CS-7017 or RS5444, is a highly selective, third-generation thiazolidinedione (TZD) derivative that functions as an ultra-potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist[1]. Unlike classic first- and second-generation TZDs developed primarily as insulin sensitizers for metabolic disorders, efatutazone was specifically optimized for high-affinity receptor binding and potent anti-proliferative activity. It exhibits an exceptionally low half-maximal effective concentration (EC50) in the low nanomolar range for PPARγ transactivation[1]. For procurement professionals and principal investigators, efatutazone represents a premium, research-grade compound essential for advanced oncology modeling, particularly in studies investigating anaplastic thyroid cancer, non-small cell lung cancer (NSCLC), and targeted therapy resistance mechanisms where older TZDs lack sufficient potency.
Substituting efatutazone with older, more common TZDs like rosiglitazone, pioglitazone, or troglitazone fundamentally compromises experimental integrity in non-metabolic research [1]. While legacy TZDs effectively modulate glucose metabolism, they require high micromolar concentrations to induce cell cycle arrest, apoptosis, or differentiation in cancer models. At these elevated doses, legacy TZDs frequently trigger off-target effects, including PPARγ-independent cytotoxicity and confounding pathway activations[2]. Efatutazone’s structural refinements confer a 50- to 500-fold increase in potency, allowing researchers to achieve robust on-target transcriptional responses and tumor growth inhibition at nanomolar concentrations[1]. Consequently, using a generic TZD substitute in oncology or drug-resistance assays will likely yield high background noise, artifactual toxicity, and a failure to replicate efatutazone's specific synergistic effects with chemotherapeutics.
Efatutazone demonstrates unprecedented potency in activating PPARγ-mediated transcription compared to legacy TZDs. Quantitative assays establish that efatutazone achieves a 50% inhibition of transcriptional response (EC50) at approximately 1.0 nM[1]. In direct comparative models, this makes efatutazone approximately 50-fold more potent than the second-generation TZD rosiglitazone, and up to 500-fold more potent than the first-generation TZD troglitazone [1].
| Evidence Dimension | PPARγ transcriptional activation (EC50) |
| Target Compound Data | 1.0 nM |
| Comparator Or Baseline | Rosiglitazone (~50 nM) and Troglitazone (~500 nM) |
| Quantified Difference | 50-fold to 500-fold higher potency |
| Conditions | In vitro PPAR response element (PPRE) transactivation assays |
Procurement of efatutazone enables researchers to utilize ultra-low dosing regimens, strictly isolating PPARγ-dependent mechanisms without the confounding off-target effects seen at micromolar doses of legacy TZDs.
Beyond metabolic modulation, efatutazone was optimized for direct anti-tumor activity, exhibiting an IC50 of 0.8 nM for the inhibition of cell proliferation in sensitive cancer cell lines [1]. In contrast, standard TZDs like pioglitazone and rosiglitazone typically require doses ranging from 10 µM to 100 µM to induce similar anti-neoplastic effects, such as cell cycle arrest or apoptosis. This massive differential in anti-proliferative potency allows efatutazone to suppress the growth of human anaplastic thyroid and colorectal tumor xenografts effectively at low systemic doses [1].
| Evidence Dimension | Inhibition of cell proliferation (IC50) |
| Target Compound Data | 0.8 nM |
| Comparator Or Baseline | Pioglitazone / Rosiglitazone (10 µM - 100 µM) |
| Quantified Difference | >10,000-fold greater anti-proliferative potency in specific cell lines |
| Conditions | In vitro cancer cell proliferation assays (e.g., ATC and colorectal lines) |
Selecting efatutazone is critical for oncology researchers needing a viable PPARγ-targeted anti-proliferative agent, as older TZDs cannot realistically achieve required therapeutic concentrations without severe toxicity.
Efatutazone is uniquely suited for combination therapy research in drug-resistant models. In EGFR-TKI-resistant non-small cell lung cancer (NSCLC) cells, efatutazone effectively downregulates TGF-β2 mRNA expression and synergizes with inhibitors like erlotinib to prevent metastasis and induce apoptosis [1]. While high doses (e.g., 25 µM) of rosiglitazone or pioglitazone are historically required to push TKI-induced apoptosis in resistant models, efatutazone achieves superior synergistic inactivation of the Akt pathway at drastically lower, physiologically relevant nanomolar concentrations [1].
| Evidence Dimension | Concentration required for synergistic TKI resistance reversal |
| Target Compound Data | Nanomolar range (Efatutazone) |
| Comparator Or Baseline | Pioglitazone / Rosiglitazone (25 µM) |
| Quantified Difference | Orders of magnitude lower concentration required for equivalent or superior pathway modulation |
| Conditions | EGFR-TKI-resistant NSCLC cell lines (e.g., PC-9ER, H1650) |
For assay development focusing on overcoming chemoresistance, efatutazone provides a cleaner, high-potency tool that avoids the solubility and toxicity issues of micromolar TZD dosing.
Compared to generic, unoptimized TZD research chemicals that may suffer from variable solubility or rapid degradation in solution, efatutazone offers highly reliable handling properties for laboratory workflows. It is highly soluble in DMSO, and standard protocols recommend warming to 37°C with mild sonication to ensure complete dissolution for concentrated stock solutions [1]. Once prepared, these DMSO stock solutions maintain chemical stability for several months when stored at -20°C, ensuring high reproducibility across longitudinal in vitro studies and high-throughput screening campaigns [1].
| Evidence Dimension | Reagent stability and preparation |
| Target Compound Data | Stable at -20°C in DMSO for months |
| Comparator Or Baseline | Freshly prepared daily solutions (Generic unstable analogs) |
| Quantified Difference | Extended shelf-life of prepared stock solutions |
| Conditions | DMSO solvent, -20°C storage, standard laboratory handling |
Predictable solubility and long-term stock stability reduce batch-to-batch variability, lowering overall procurement costs and minimizing experimental errors in large-scale assays.
Due to its 0.8 nM IC50 for cell proliferation, efatutazone is the premier PPARγ agonist for in vivo xenograft models of anaplastic thyroid cancer (ATC) and colorectal cancer, where legacy TZDs fail to achieve necessary tissue concentrations [1].
Efatutazone is the optimal choice for in vitro assays investigating the reversal of EGFR-TKI resistance in NSCLC, as it modulates the TGF-β/Smad2 and PTEN/Akt pathways at nanomolar doses without off-target cytotoxicity [2].
Because it induces cellular morphological changes and terminal differentiation at ultra-low concentrations, efatutazone is highly suitable for research into cancer stem cell (CSC) biology and epithelial-mesenchymal transition (EMT) reversal [1].
Its reliable DMSO solubility, long-term stock stability at -20°C, and exceptional receptor affinity make efatutazone an ideal positive control or benchmark compound in high-throughput screening assays targeting novel PPARγ modulators[1].